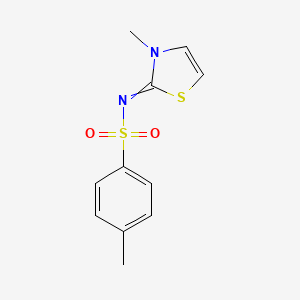![molecular formula C16H11NO5 B11724697 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid is an organic compound characterized by the presence of a nitrophenyl group and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid typically involves the reaction of 4-nitrobenzaldehyde with benzoic acid derivatives under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where 4-nitrobenzaldehyde reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoic acid moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(4-nitrophenyl)prop-2-enoyl]aminoacetic Acid
- 2-[3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic Acid
- 3-[[2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]benzoic Acid
Uniqueness
2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid is unique due to its specific combination of a nitrophenyl group and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H11NO5 |
|---|---|
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11NO5/c18-15(13-3-1-2-4-14(13)16(19)20)10-7-11-5-8-12(9-6-11)17(21)22/h1-10H,(H,19,20) |
Clé InChI |
HRHHWWTURTUTLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)



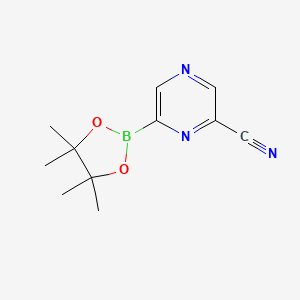
![1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
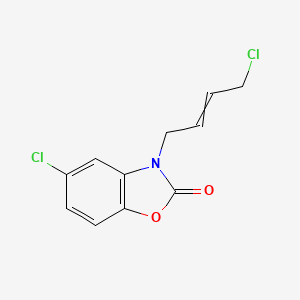
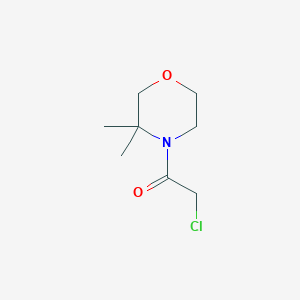
![(1R,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B11724670.png)
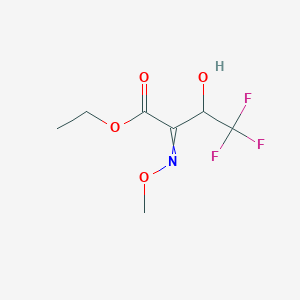
![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)
